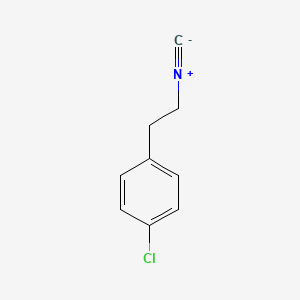

1-Chloro-4-(2-isocyanoethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(2-isocyanoethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUGNOIFVUHFFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 1 Chloro 4 2 Isocyanoethyl Benzene

Dehydration of N-(4-Chlorophenylethyl)formamide Precursors

The conversion of N-substituted formamides to isocyanides is a classic and widely adopted synthetic strategy. rsc.org This process involves the removal of a water molecule from the formamide (B127407) group, necessitating the use of potent dehydrating agents. The precursor, N-(4-Chlorophenylethyl)formamide, is typically prepared via formylation of 4-chlorophenethylamine.

Phosphorous Oxychloride (POCl₃)-Mediated Dehydration

Phosphorous oxychloride (POCl₃) is a common and effective reagent for the dehydration of formamides to isocyanides. researchgate.net The reaction is typically performed in the presence of a base, such as pyridine or triethylamine (B128534), which neutralizes the hydrochloric acid byproduct. vedantu.com

The mechanism involves the activation of the formamide's carbonyl oxygen by POCl₃, forming a reactive intermediate. masterorganicchemistry.com This intermediate is then susceptible to deprotonation by the base, leading to an E2-type elimination that yields the isocyanide, a phosphate byproduct, and the protonated base. masterorganicchemistry.comchemistrysteps.com The choice of solvent and base is crucial; for instance, chloroform and triethylamine have been identified as effective for similar reactions, ensuring a clear solution and high yields. rsc.org

Table 1: Typical Conditions for POCl₃-Mediated Dehydration of Formamides

| Parameter | Condition | Purpose |

| Dehydrating Agent | Phosphorous Oxychloride (POCl₃) | Activates the formamide for elimination. |

| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct, facilitates elimination. |

| Solvent | Dichloromethane (DCM), Chloroform | Provides a medium for the reaction. |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |

This method is widely applicable to a range of N-substituted formamides, including those with aromatic and aliphatic groups. rsc.org

Exploration of Alternative Dehydrating Agents for Isocyanide Formation

While POCl₃ is prevalent, several other dehydrating agents can be employed for the synthesis of isocyanides from formamides, each with distinct advantages and limitations. rsc.org The selection of a dehydrating agent can be influenced by factors such as substrate compatibility, desired reaction conditions, and green chemistry principles.

Phosgene and its Surrogates (Diphosgene, Triphosgene): These are highly effective dehydrating agents but are also extremely toxic, limiting their use. researchgate.net

Tosyl Chloride (TsCl): In the presence of a base like pyridine, tosyl chloride can efficiently dehydrate formamides. nih.gov This method is considered a valuable alternative to phosphorus-based reagents. nih.gov

Burgess Reagent and Appel Reagent: These are other known reagents for this transformation, offering different reactivity profiles. rsc.org

Triphenylphosphine (PPh₃) and Iodine: This combination has been shown to produce good yields, particularly for aromatic formamides. rsc.org

The development of more sustainable protocols has led to investigations into reagents like p-toluenesulfonyl chloride (p-TsCl), which can offer high yields for certain substrates and is considered more environmentally friendly than POCl₃. rsc.org

Table 2: Comparison of Dehydrating Agents for Formamide Dehydration

| Dehydrating Agent | Base | Advantages | Disadvantages |

| POCl₃ | Triethylamine, Pyridine | Widely applicable, effective. | Generates phosphate waste. |

| Phosgene/Diphosgene | Various | High yields. | Extreme toxicity. |

| Tosyl Chloride (p-TsCl) | Pyridine | Less toxic than phosgene, sustainable. | May require specific conditions for optimal yield. |

| PPh₃ / I₂ | Triethylamine | Good yields for aromatic formamides. | Generates phosphine oxide waste. |

Parallel Synthesis Approaches for Generating 1-Chloro-4-(2-isocyanoethyl)benzene Derivatives

Parallel synthesis techniques are instrumental in medicinal chemistry and materials science for rapidly generating libraries of related compounds. These methods can be adapted for the synthesis of this compound derivatives to explore structure-activity relationships. The core of this approach lies in the systematic variation of the starting materials in a spatially separated array, such as a 96-well plate. rsc.org

For creating a library based on the this compound scaffold, one could vary the substituents on the aromatic ring of the starting phenethylamine or utilize a diverse set of formylating agents. The subsequent dehydration step, often using the POCl₃ method, can also be performed in a parallel format. rsc.org This high-throughput approach allows for the efficient production of numerous analogs for screening purposes. frontiersin.org Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are particularly well-suited for combinatorial chemistry and can utilize libraries of isocyanides to generate highly complex molecular scaffolds. acs.org

Continuous Flow Synthesis Protocols for Scalable Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of isocyanides, including improved safety, scalability, and process control. rsc.org Given that many isocyanides are unstable or have noxious odors, flow synthesis minimizes operator exposure and allows for the safe handling of hazardous reagents and intermediates. researchgate.net

In a typical flow setup for the synthesis of a compound like this compound, streams of the precursor N-(4-Chlorophenylethyl)formamide and the dehydrating agent (e.g., POCl₃ in a suitable solvent) are continuously pumped and mixed in a reactor coil. rsc.org The reaction time is precisely controlled by the length of the coil and the flow rate. The product stream can then be directed to in-line purification modules, such as a packed silica gel column, to isolate the pure isocyanide. rsc.org

This methodology allows for the "make-and-use" synthesis of isocyanides, where the product is generated and immediately consumed in a subsequent reaction, which is particularly advantageous for unstable isocyanides. rsc.org The throughput can be easily scaled by extending the operation time or by using larger reactors. Research has demonstrated the successful application of flow chemistry for the synthesis of a variety of isocyanides with good to high yields. researchgate.net

Table 3: Comparison of Batch vs. Continuous Flow Synthesis of Isocyanides

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk of exposure to odorous/toxic compounds. | Minimized exposure, enhanced safety with hazardous reagents. |

| Scalability | Scaling up can be challenging. | Easily scalable by extending run time. |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Product Purity | May require extensive workup and purification. | In-line purification can lead to higher purity. |

| Handling of Unstable Intermediates | Difficult to isolate and store. | "Make-and-use" approach avoids isolation. |

Reactivity Profiles and Mechanistic Investigations of 1 Chloro 4 2 Isocyanoethyl Benzene

Isocyanide-Based Multicomponent Reactions (IMCRs)

Isocyanide-based multicomponent reactions are highly efficient one-pot processes that combine three or more starting materials to generate structurally diverse products, often with high atom economy. The isocyanide component plays a crucial role as a "linchpin," reacting with both nucleophilic and electrophilic species generated in situ.

Ugi Reactions Incorporating 1-Chloro-4-(2-isocyanoethyl)benzene

The Ugi four-component reaction (U-4CR) is a cornerstone of IMCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgorganic-chemistry.orgthieme-connect.de The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide. Subsequent addition of the carboxylate and an intramolecular Mumm rearrangement yield the final product.

In the context of this compound, its participation in a Ugi reaction would be expected to yield α-acylamino amides bearing the 4-chlorophenylethyl substituent on the amide nitrogen. The general structure of the expected product is depicted below:

Hypothetical Ugi Reaction of this compound

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Carboxylic Acid) | Isocyanide | Expected Product Structure |

| R¹-CHO | R²-NH₂ | R³-COOH | Cl-C₆H₄-CH₂CH₂-NC | R³-CO-N(R²)-CH(R¹)-CO-NH-CH₂CH₂-C₆H₄-Cl |

This table represents a hypothetical reaction scheme, as no specific experimental data for the use of this compound in Ugi reactions has been reported.

The electronic properties of the 4-chlorophenyl group are unlikely to significantly hinder the reaction, and the ethyl spacer provides flexibility, which is often beneficial in multicomponent reactions.

Passerini Reactions and the Scope of α-Acyloxy Amide Formation

The Passerini three-component reaction (P-3CR) is another fundamental IMCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to furnish α-acyloxy amides. nih.gov This reaction is believed to proceed through a concerted or stepwise mechanism involving the initial reaction of the carbonyl compound and the carboxylic acid with the isocyanide.

The incorporation of this compound in a Passerini reaction would lead to the formation of α-acyloxy amides with the 4-chlorophenylethyl group attached to the amide nitrogen.

Hypothetical Passerini Reaction of this compound

| Reactant 1 (Carbonyl) | Reactant 2 (Carboxylic Acid) | Isocyanide | Expected Product Structure |

| R¹R²C=O | R³-COOH | Cl-C₆H₄-CH₂CH₂-NC | R³-CO-O-C(R¹R²)-CO-NH-CH₂CH₂-C₆H₄-Cl |

This table illustrates a theoretical Passerini reaction, as specific studies involving this compound are not documented.

The resulting α-acyloxy amides are valuable synthetic intermediates that can be further transformed into various other functional groups.

Groebke-Blackburn-Bienaymé Reactions for Heterocycle Construction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of fused imidazo-heterocycles. nih.govresearchgate.net It typically involves the condensation of an amino-heterocycle, an aldehyde, and an isocyanide. The reaction is often catalyzed by Lewis or Brønsted acids and provides a rapid entry to privileged scaffolds in medicinal chemistry.

The participation of this compound in a GBB reaction would be anticipated to yield imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, or similar fused systems, where the exocyclic amine is substituted with the 4-chlorophenylethyl moiety.

Hypothetical Groebke-Blackburn-Bienaymé Reaction

| Reactant 1 (Amino-heterocycle) | Reactant 2 (Aldehyde) | Isocyanide | Expected Product Core Structure |

| 2-Aminopyridine | R-CHO | Cl-C₆H₄-CH₂CH₂-NC | 3-( (4-chlorophenethyl)amino)imidazo[1,2-a]pyridine |

This table presents a hypothetical GBB reaction, as no published research details the use of this compound in this transformation.

The electronic nature of the aldehyde and the specific amino-heterocycle used would influence the reaction efficiency and the substitution pattern of the final heterocyclic product.

Development of Novel IMCR Variants with this compound

The versatile reactivity of the isocyanide functional group allows for the development of novel multicomponent reactions beyond the classical examples. While no new IMCRs have been specifically developed using this compound, its structure suggests potential for such innovations. For instance, the chloro-substituent on the phenyl ring could potentially participate in post-MCR transformations, such as cross-coupling reactions, to further diversify the molecular scaffolds obtained.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. Isocyanides can participate in various cycloaddition processes, acting as one-atom or three-atom components.

[3+2] Annulations with Dipolarophiles

Isocyanides can react as a C-nucleophile and can be involved in [3+2] cycloaddition reactions with various 1,3-dipoles. These reactions provide a direct route to five-membered heterocyclic rings. Although there is a lack of specific studies on the [3+2] cycloaddition reactivity of this compound, it would be expected to react with common dipolarophiles such as azides, nitrile oxides, and nitrones. The reaction would likely proceed via the nucleophilic attack of the isocyanide carbon onto the electrophilic center of the dipole, followed by cyclization.

Hypothetical [3+2] Cycloaddition with an Azide

| Isocyanide | Dipolarophile (Azide) | Expected Product |

| Cl-C₆H₄-CH₂CH₂-NC | R-N₃ | 1-(4-chlorophenethyl)-5-R-1H-tetrazole |

This table outlines a theoretical [3+2] cycloaddition, as experimental data for this compound in such reactions is unavailable.

The electronic nature of both the isocyanide and the dipolarophile would play a critical role in the regioselectivity and rate of the cycloaddition.

Metal-Free [5+1] Cycloadditions

While metal-catalyzed cycloadditions of isocyanides are well-documented, metal-free variants offer a more sustainable and cost-effective approach to the synthesis of heterocyclic compounds. In the context of this compound, metal-free [5+1] cycloaddition reactions represent a promising avenue for the construction of six-membered rings. A notable example of a related transformation is the metal-free [5+1] cycloaddition of donor-acceptor aziridines with 2-(2-isocyanoethyl)indoles, which yields 2H-1,4-oxazines. rsc.org This reaction proceeds under mild conditions and demonstrates high atom economy. rsc.org Mechanistic studies, including theoretical calculations, have suggested that the presence of a free indole (B1671886) N-H group is crucial, as it facilitates the reaction through hydrogen bonding, thereby lowering the activation energy barrier. rsc.org

Based on these findings, it is plausible that this compound could participate in similar metal-free cycloadditions with suitable five-atom components. The isocyanide group would serve as the one-atom component, contributing its electrophilic carbon to the formation of the new ring system. The reaction would likely be initiated by the nucleophilic attack of a suitable partner on the isocyanide carbon, followed by a cascade of bond-forming events to yield the final cyclized product. The development of such metal-free cycloadditions involving this compound would provide a novel and efficient route to diverse heterocyclic scaffolds.

Nucleophilic Addition Pathways to the Isocyanide Moiety

The carbon atom of the isocyanide group in this compound is highly electrophilic and, therefore, susceptible to nucleophilic attack. This reactivity provides a direct method for the synthesis of a variety of functionalized compounds. The addition of nucleophiles to the isocyanide can be catalyzed by Lewis or Brønsted acids or can proceed under metal-free conditions, depending on the nature of the nucleophile. rsc.org

The reaction of isocyanides with amines, for instance, can lead to the formation of formamidines. Mechanistic studies on the addition of amines to metal-bound isocyanides suggest an associative mechanism with a bimolecular rate-limiting step. mdpi.com In a metal-free context, the nucleophilic addition of an amine to the isocyanide carbon of this compound would likely proceed through a nitrilium intermediate, which can then be trapped by another nucleophile or undergo rearrangement. nih.gov

Similarly, alcohols can add to the isocyanide group to form the corresponding imidates. This reaction is often catalyzed by acid, which protonates the nitrogen atom of the isocyanide, further enhancing the electrophilicity of the carbon atom. pressbooks.publibretexts.org The subsequent nucleophilic attack by the alcohol leads to the formation of a hemiacetal-like intermediate, which can then be protonated and eliminate water to form the final acetal-like product. libretexts.org

| Nucleophile | Product Type | General Reaction Conditions |

| Amines | Formamidines | Lewis acid or metal-free, can proceed via nitrilium intermediates |

| Alcohols | Imidates | Acid-catalyzed, proceeds through hemiacetal-like intermediates |

This table provides a generalized overview of nucleophilic additions to isocyanides.

Metal-Catalyzed Transformations Involving this compound

The presence of both an isocyanide and a chlorophenyl group makes this compound an excellent substrate for a variety of metal-catalyzed transformations. These reactions often exhibit high efficiency and selectivity, providing access to complex molecules that would be difficult to synthesize through other means.

Palladium-Catalyzed Processes

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application in isocyanide chemistry is extensive. mdpi.com The general catalytic cycle for palladium-catalyzed isocyanide insertion reactions typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the 1,1-migratory insertion of the isocyanide into the aryl-palladium bond to form an imidoyl-palladium intermediate. nih.gov This intermediate can then undergo further reactions with various coupling partners.

Palladium-catalyzed carbonylative coupling reactions offer a direct method for the introduction of a carbonyl group into an organic molecule. While carbon monoxide is the traditional C1 source in these reactions, isocyanides can serve as effective CO surrogates. thieme-connect.com In the context of this compound, the chlorophenyl group can undergo oxidative addition to a palladium(0) catalyst. The subsequent insertion of an external CO source, or potentially the isocyanide itself acting as a masked carbonyl, followed by coupling with a suitable nucleophile, would lead to the formation of a variety of carbonyl compounds. For instance, palladium-catalyzed carbonylation of aryl halides with phenyl formate (B1220265) as a CO source has been shown to be a highly efficient method for the synthesis of phenyl esters. organic-chemistry.org A similar strategy could be envisioned for this compound, potentially leading to the synthesis of novel ester derivatives.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. researchgate.net Isocyanides are particularly well-suited for MCRs due to their ability to undergo insertion into various metal-carbon bonds. acs.org Palladium-catalyzed MCRs involving this compound could proceed through the initial formation of an arylpalladium intermediate, followed by isocyanide insertion. This imidoyl-palladium species could then be intercepted by a third component, such as an alkyne or an alkene, leading to the construction of highly functionalized heterocyclic or acyclic products. acs.orgacs.org For example, palladium-catalyzed MCRs of propargylic carbonates with isocyanides have been shown to produce valuable N-heterocyclic products. acs.org The versatility of palladium catalysis allows for the fine-tuning of reaction conditions to control the selectivity of these complex transformations. acs.org

| Reaction Type | Key Intermediates | Potential Products |

| Carbonylative Coupling | Arylpalladium, Imidoyl-palladium | Esters, Amides, Ketones |

| Multicomponent Reactions | Arylpalladium, Imidoyl-palladium | Highly functionalized heterocycles and acyclic compounds |

This table summarizes potential palladium-catalyzed reactions involving this compound.

Nickel-Catalyzed Oxidative Isocyanide Insertion Reactions

Nickel catalysis has emerged as a powerful alternative to palladium catalysis, often offering complementary reactivity and selectivity. vu.nl Nickel-catalyzed oxidative C-H/N-H isocyanide insertion reactions provide an efficient and atom-economical method for the synthesis of nitrogen-containing heterocycles. nih.gov In these reactions, the isocyanide acts as a C1 connector, inserting into C-H and N-H bonds. nih.gov

For this compound, a nickel-catalyzed reaction could be envisioned where the isocyanide moiety intramolecularly inserts into a C-H bond of the ethyl chain or intermolecularly with a suitable N-H containing coupling partner. A reported nickel-catalyzed oxidative C-H/N-H isocyanide insertion of aminoquinoline benzamides successfully produced iminoisoindolinone derivatives in good yields using Ni(acac)₂ as the catalyst. nih.gov This precedent suggests that this compound could be a viable substrate for similar transformations, leading to the synthesis of novel heterocyclic structures. The reaction would likely proceed through an oxidative addition of the C-H or N-H bond to the nickel center, followed by isocyanide insertion and reductive elimination.

Copper Complex-Mediated Reactions

Copper complexes are widely utilized in isocyanide chemistry, catalyzing a variety of transformations such as cycloadditions and cross-coupling reactions. nsf.govacs.org These reactions often proceed through the formation of copper-isocyanide intermediates. nsf.gov For aryl isocyanides, copper-catalyzed insertion into alcohol to form N-arylformimidate intermediates has been reported as a key step in tandem reactions. organic-chemistry.orgresearchgate.net The specific reactivity of this compound in copper-mediated systems, including the stability and subsequent reactions of any potential copper complexes, has not been specifically detailed.

Ruthenium Complex Catalysis

Ruthenium complexes are powerful catalysts for a range of organic transformations, including C-H activation and cyanation reactions. wikipedia.orgrsc.org While ruthenium-catalyzed reactions of isocyanates, the isomeric cousins of isocyanides, have been explored for the synthesis of heterocycles, wikipedia.orgbeilstein-journals.org specific studies detailing the interaction of this compound with ruthenium catalysts are not present in the surveyed literature. General ruthenium-catalyzed C-H arylation methods exist for various aromatic compounds, but their applicability to this specific isocyanide has not been documented. ethernet.edu.etsit.edu.cn

Lewis Acid Catalysis in Isocyanide Chemistry

Lewis acids are known to activate isocyanides towards nucleophilic attack, facilitating reactions that might otherwise be sluggish. rsc.orgmdpi.com This activation can trigger sequential insertions of isocyanide molecules or promote cycloaddition reactions. rsc.org For example, Lewis acids like scandium triflate have been shown to catalyze the [4+1] cycloaddition of isocyanides with in situ generated o-quinone methides. organic-chemistry.org While this demonstrates the potential for Lewis acid catalysis in isocyanide chemistry, the specific behavior of this compound under these conditions, including the influence of the chloro-substituent on the reaction outcomes, remains uninvestigated.

Cascade and Tandem Reaction Sequences

Cascade or tandem reactions involving isocyanides are highly efficient processes for the construction of complex molecular architectures from simple precursors. researchgate.net These sequences can be initiated by various stimuli, including base catalysis or metal-mediation, leading to the formation of diverse heterocyclic systems. acs.orgmdpi.com For instance, tandem insertion-cyclization reactions of aryl isocyanides have been developed for the synthesis of imidazoles. organic-chemistry.orgresearchgate.net The potential for this compound to participate in such cascade sequences is plausible but requires experimental validation.

Studies on the Ambident Reactivity of the Isocyanide Functional Group

The isocyanide functional group possesses a unique electronic structure, allowing it to act as both a nucleophile (at the carbon atom) and an electrophile (at the nitrogen atom), a property known as ambident reactivity. nih.govnih.gov This duality is fundamental to its role in multicomponent reactions like the Ugi and Passerini reactions. vu.nl The cyanide ion itself is a classic example of an ambident nucleophile. researchgate.net While the general principles of isocyanide ambident reactivity are well-established, specific studies quantifying this behavior for this compound are not available.

Influence of Aryl Halogenation on Reactivity and Regioselectivity

The presence of a halogen atom on the aryl ring of an isocyanide can significantly impact its reactivity and the regioselectivity of its reactions. Electron-withdrawing substituents, such as chlorine, can influence the nucleophilicity and electrophilicity of the isocyanide group. researchgate.net For example, in copper-catalyzed reactions, aryl isocyanides with electron-withdrawing groups have shown different reactivity trends compared to those with electron-donating groups. researchgate.net Systematic studies on how the chlorine atom in this compound specifically modulates its reactivity profile and directs the regiochemical outcome of its reactions are needed to fully understand its chemical behavior.

The Synthetic Versatility of this compound Remains a Niche Area of Exploration in Advanced Organic Synthesis

Despite the broad potential of isocyanide-based multicomponent reactions in constructing complex molecular architectures, a thorough review of scientific literature reveals a notable scarcity of published research specifically detailing the applications of this compound in the synthesis of advanced heterocyclic frameworks and peptidomimetics.

While the isocyano group is a powerful functional handle for the generation of diverse molecular scaffolds, the specific utility of this compound in the construction of substituted pyridines, pyrazoles, quinoline (B57606) derivatives, 3,4-dihydroisoquinolines, 2H-1,4-oxazines, and polysubstituted pyrimidouracils, as well as its integration into peptide and peptidomimetic structures, is not documented in readily available scientific databases and publications.

General synthetic routes to these important classes of compounds are well-established. For instance, the synthesis of quinoline derivatives can be achieved through various named reactions such as the Combes, Conrad-Limpach, Doebner, and Pfitzinger syntheses. Similarly, pyrazoles are often constructed via the condensation of 1,3-dicarbonyl compounds with hydrazines. The formation of 2H-1,4-oxazines and their benzo-fused analogues has been reported through methods like the cyclization of α-halo ketones with o-aminophenols. The Bischler-Napieralski reaction remains a cornerstone for the synthesis of 3,4-dihydroisoquinolines.

However, the specific application of this compound as a key building block in these transformations is not described. The unique substitution pattern of this compound, featuring a chloro substituent on the phenyl ring and a two-carbon ethyl spacer to the isocyano group, could theoretically offer distinct reactivity and opportunities for post-synthetic modification. The chloro-substituent, for example, could serve as a handle for cross-coupling reactions to introduce further molecular complexity.

In the realm of peptide and peptidomimetic chemistry, isocyanides are known to participate in Ugi and Passerini reactions, which are powerful tools for the rapid assembly of peptide-like structures. These reactions allow for the introduction of diverse side chains and the creation of non-natural backbones, which can lead to peptidomimetics with enhanced stability and biological activity. While the integration of various isocyanides into these synthetic schemes is well-documented, specific examples employing this compound are absent from the current body of scientific literature.

The lack of published data prevents a detailed discussion and the creation of informative data tables regarding the use of this compound in the specified advanced organic synthesis applications. Further research and publication in this specific area would be necessary to elucidate the potential of this particular isocyanide as a versatile tool for synthetic chemists.

Applications of 1 Chloro 4 2 Isocyanoethyl Benzene in Advanced Organic Synthesis

Contribution to Diversity-Oriented Synthesis (DOS) Strategies

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules efficiently, often to populate areas of chemical space that are not accessible through traditional methods. nih.govbroadinstitute.org Isocyanides are powerful reagents in DOS due to their participation in multicomponent reactions (MCRs), which allow for the rapid assembly of complex products from three or more starting materials in a single step. nih.govresearchgate.net

1-Chloro-4-(2-isocyanoethyl)benzene is well-suited for DOS strategies, primarily through its use in isocyanide-based multicomponent reactions (IMCRs) like the Ugi and Passerini reactions. nih.govresearchgate.net In these reactions, the isocyanide carbon acts as a crucial nucleophile and is incorporated into the final product, which introduces significant molecular diversity.

Key Contributions to DOS:

Scaffold Diversity: By participating in reactions like the Ugi four-component reaction (U-4CR), this compound can be combined with a wide variety of aldehydes, amines, and carboxylic acids. sciepub.com This leads to the generation of a vast number of distinct α-acylamino amide scaffolds from a small pool of reactants. The chloro- and ethyl- functionalities on the benzene (B151609) ring can be further modified in post-MCR transformations to generate even greater skeletal diversity.

Stereochemical Diversity: When chiral starting materials (amines, aldehydes, or carboxylic acids) are used in IMCRs, this compound can facilitate the creation of products with multiple stereocenters. This allows for the systematic generation of stereoisomeric libraries, a key goal in exploring three-dimensional chemical space. mdpi.com

Appendage Diversity: The 4-chlorophenyl group of the molecule serves as a stable appendage that can be varied. In a DOS approach, a collection of similar isocyanides with different substituents on the aromatic ring could be used to systematically probe structure-activity relationships.

The general scheme for a Ugi four-component reaction, a cornerstone of DOS, is presented below.

| Reaction Component | Role | Example Diversity Input |

| Aldehyde/Ketone | Electrophile | Aliphatic, Aromatic, Heterocyclic |

| Amine | Nucleophile | Primary amines, Anilines |

| Carboxylic Acid | Nucleophile | Acetic acid, Benzoic acid, Amino acids |

| Isocyanide | Nucleophile/C1 synthon | This compound |

This strategic combination of reactants enables the efficient construction of complex, drug-like molecules, which is a primary objective of diversity-oriented synthesis. sci-hub.se

Role as a Key Intermediate in Fine Chemical Synthesis

In the synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications (e.g., pharmaceuticals, agrochemicals), this compound can serve as a valuable intermediate. ethernet.edu.et Its bifunctional nature—a reactive isocyanide group and a modifiable aromatic ring—allows for its incorporation into more complex target molecules.

While specific industrial syntheses utilizing this exact intermediate are not widely published, its potential roles can be inferred from established chemical principles:

Synthesis of Heterocycles: The products of Ugi or Passerini reactions involving this compound are often ideal precursors for subsequent intramolecular cyclization reactions. These "Ugi-post-condensation" strategies can lead to the formation of a wide variety of heterocyclic systems, such as benzodiazepines, piperazinones, and hydantoins, which are common motifs in pharmaceuticals.

Peptidomimetic Synthesis: The α-acylamino amide structure produced in the Ugi reaction is a dipeptide mimic. researchgate.net This makes this compound a useful building block for creating peptidomimetics, which are compounds designed to imitate peptides but with improved stability or oral bioavailability.

Cross-Coupling Reactions: The chloro-substituent on the benzene ring can be used as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of additional complexity and functionality to a molecule that already contains the isocyanide-derived core, providing a convergent route to complex targets. libretexts.org

The synthesis of a complex target molecule could, for example, involve an initial Ugi reaction followed by a Suzuki coupling, as depicted in the conceptual reaction scheme below.

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Ugi 4-Component Reaction | Aldehyde, Amine, Carboxylic Acid, This compound | α-Acylamino amide with a chlorophenyl group |

| 2 | Suzuki Cross-Coupling | Ugi Product, Boronic Acid, Palladium Catalyst | Final complex molecule with a biaryl moiety |

This modular approach, where complex fragments are assembled sequentially, is a cornerstone of modern fine chemical synthesis.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Chloro 4 2 Isocyanoethyl Benzene and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

For "1-Chloro-4-(2-isocyanoethyl)benzene", the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets, often referred to as an AA'BB' system, due to the symmetry of the substitution pattern. The two methylene groups (-CH₂-) of the ethyl chain would present as two distinct triplets, resulting from spin-spin coupling with their adjacent methylene neighbors. The isocyano (-N⁺≡C⁻) group, being electron-withdrawing, would deshield the adjacent protons, causing their signal to appear at a higher chemical shift (downfield).

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbon atom of the isocyano group is expected to have a characteristic chemical shift. The aromatic carbons will show four distinct signals due to the para-substitution, with the carbon atom bonded to the chlorine atom being significantly influenced by the halogen's electronegativity.

Reaction monitoring by NMR involves acquiring spectra of the reaction mixture at different time points. This allows for the observation of the disappearance of reactant signals and the appearance of product signals, providing real-time information on reaction kinetics and conversion.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (ortho to Cl) | 7.25 - 7.35 | Doublet | 8.0 - 9.0 |

| Ar-H (ortho to CH₂) | 7.15 - 7.25 | Doublet | 8.0 - 9.0 |

| -CH₂ -CH₂-NC | 2.90 - 3.00 | Triplet | 6.5 - 7.5 |

| -CH₂-CH₂ -NC | 3.65 - 3.75 | Triplet | 6.5 - 7.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C -Cl | 132 - 134 |

| Ar-C H (ortho to Cl) | 128 - 130 |

| Ar-C H (ortho to CH₂) | 129 - 131 |

| C -CH₂ (aromatic) | 137 - 139 |

| -C H₂-CH₂-NC | 35 - 37 |

| -CH₂-C H₂-NC | 45 - 47 |

| -N⁺≡C ⁻ | 155 - 160 |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the deduction of its elemental composition. researchgate.netescholarship.org For "this compound" (molecular formula C₉H₈ClN), HRMS can measure the mass of the molecular ion with high accuracy, typically to within a few parts per million (ppm). researchgate.netuni.lu This level of precision helps to distinguish between compounds with the same nominal mass but different elemental formulas.

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.info Consequently, the molecular ion peak (M⁺) will appear as two peaks separated by two mass units (M⁺ and M+2⁺), with a relative intensity ratio of approximately 3:1, providing a clear signature for the presence of one chlorine atom.

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. docbrown.info When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragments provide clues about the molecule's structure. For "this compound", common fragmentation pathways could include the loss of the isocyano group (•NC), cleavage of the ethyl chain, or the formation of a stable tropylium-like ion.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Predicted Relative Abundance |

| [M]⁺ | [C₉H₈ClN]⁺ | 165.0345 | 167.0316 | 100% (for M⁺ peak cluster) |

| [M+H]⁺ | [C₉H₉ClN]⁺ | 166.0418 | 168.0389 | Common in ESI/CI |

| [M+Na]⁺ | [C₉H₈ClNNa]⁺ | 188.0238 | 190.0208 | Common adduct in ESI |

| [M-NC]⁺ | [C₈H₈Cl]⁺ | 139.0314 | 141.0285 | Potential Fragment |

| [C₇H₆Cl]⁺ | [C₇H₆Cl]⁺ | 125.0158 | 127.0128 | Potential Fragment |

Chromatographic Methods for Purification and Purity Assessment

Chromatography is a fundamental technique for the separation, purification, and assessment of the purity of chemical compounds. For "this compound", flash column chromatography and thin-layer chromatography are routinely employed.

Flash column chromatography is a preparative technique used to purify multigram quantities of a compound from a reaction mixture. rochester.edumit.edu The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). rochester.edusilicycle.com

The process involves packing a glass column with silica gel and then eluting the sample through the column with a solvent system of appropriate polarity. rochester.edu For a compound with the polarity of "this compound", a common mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The optimal solvent ratio is determined beforehand using thin-layer chromatography to achieve good separation between the desired product and any impurities. mit.edusorbtech.com Fractions are collected as the solvent passes through the column, and those containing the pure product are combined and concentrated.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. sorbtech.combiotage.com It is also crucial for developing the optimal solvent system for flash column chromatography. rochester.edumit.edusorbtech.com

In TLC, a small spot of the sample is applied to a plate coated with a thin layer of an adsorbent, such as silica gel. silicycle.com The plate is then placed in a developing chamber containing a shallow pool of a solvent (the eluent). The solvent moves up the plate by capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary phase.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound for a given stationary and mobile phase. sorbtech.com For effective purification by flash chromatography, an Rf value of approximately 0.2-0.4 for the target compound is generally desired. rochester.edumit.edu By testing different solvent systems (e.g., varying ratios of hexanes/ethyl acetate), the ideal conditions for the preparative-scale separation can be quickly established.

Computational and Theoretical Studies on 1 Chloro 4 2 Isocyanoethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-chloro-4-(2-isocyanoethyl)benzene, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure and explore its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.orgwikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. sapub.orgwikipedia.org

The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, indicating its nucleophilic character. wikipedia.org Conversely, the LUMO signifies the region most susceptible to accepting electrons, highlighting its electrophilic nature. wikipedia.org In this compound, the HOMO is expected to be located primarily on the electron-rich π-system of the benzene (B151609) ring and potentially the isocyano group. The LUMO is likely to be centered on the isocyano carbon, which is known to be electrophilic, and also influenced by the electron-withdrawing chloro substituent on the aromatic ring. acs.orgnih.gov

A hypothetical representation of calculated FMO energies for this compound and related compounds is presented in Table 1. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -9.25 | 1.15 | 10.40 |

| Chlorobenzene | -9.07 | -0.32 | 8.75 |

| This compound | -8.85 | -0.95 | 7.90 |

| Ethyl isocyanide | -10.50 | 2.50 | 13.00 |

| Note: These values are illustrative and represent expected trends. Actual values would be obtained from quantum chemical calculations. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step processes of chemical reactions. acs.orgucsb.edu For this compound, this would involve studying reactions such as nucleophilic additions to the isocyanide group or electrophilic aromatic substitutions.

Transition State Characterization and Reaction Pathway Analysis

A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. ucsb.edu By calculating the structure and energy of the transition state for a proposed reaction, chemists can determine the activation energy, which is a critical factor in understanding the reaction rate. For instance, in a hypothetical hydrolysis of the isocyano group to a formamide (B127407), computational modeling could map the entire reaction pathway, from the approach of a water molecule to the final product, identifying all intermediates and transition states. wikipedia.org

Energy Landscape Investigations

By calculating the energies of reactants, intermediates, transition states, and products, an energy landscape or reaction profile can be constructed. ucsb.edu This provides a visual representation of the thermodynamics and kinetics of a reaction. For example, in multicomponent reactions, where the isocyanide group is known to participate, computational studies can help to discern between different possible pathways and predict the most favorable one. acs.orgnih.gov A hypothetical energy landscape for a reaction involving this compound is depicted in Table 2.

Table 2: Hypothetical Energy Landscape for a Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -20.1 |

| Note: This table illustrates the type of data generated from energy landscape calculations for a hypothetical reaction. |

Predictive Modeling of Reactivity and Selectivity

Computational models can also be used to predict the reactivity and selectivity of chemical reactions. nih.govrsc.org For a molecule like this compound, which has multiple potential reaction sites, such predictions are particularly valuable.

Predictive models often use descriptors derived from quantum chemical calculations, such as atomic charges, electrostatic potential maps, and frontier molecular orbital densities, to forecast where a reaction is most likely to occur. acs.orgresearchgate.net For electrophilic aromatic substitution, these models would likely predict that incoming electrophiles would preferentially attack the ortho positions relative to the electron-donating ethylisocyano group, while considering the deactivating effect of the chloro substituent. nih.gov

In the case of nucleophilic attack, the model would almost certainly identify the isocyano carbon as the primary electrophilic site. nih.gov Furthermore, for more complex reactions, computational models can help predict stereoselectivity, an important consideration in the synthesis of chiral molecules.

Future Research Directions and Emerging Paradigms in 1 Chloro 4 2 Isocyanoethyl Benzene Chemistry

Development of Novel Catalytic Systems for Enhanced Transformations

The reactivity of the isocyanide and chloro functionalities in 1-Chloro-4-(2-isocyanoethyl)benzene opens the door for a wide array of catalytic transformations. Future research will likely focus on developing novel catalytic systems to enhance the efficiency, selectivity, and scope of reactions involving this compound.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and isocyanides have been shown to be valuable ligands and reactants in such processes. wikipedia.org Future investigations could explore the use of tailored palladium catalysts for reactions at the chloro-position of this compound, enabling the introduction of diverse functional groups. Furthermore, the development of catalysts for the direct functionalization of the C-H bonds on the benzene (B151609) ring would offer a more atom-economical approach to diversification.

Another promising area is the exploration of earth-abundant metal catalysis. For instance, cobalt-catalyzed systems have shown remarkable efficacy in the asymmetric reductive coupling of isocyanates, a related functional group, to furnish sterically demanding chiral amides. acs.org Adapting such cobalt-based catalysts for asymmetric transformations involving the isocyanide group of this compound could lead to the synthesis of valuable chiral building blocks. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of isocyanides can be hampered by their potent odor and potential toxicity. Continuous flow chemistry offers a powerful solution to these challenges by performing reactions in a closed and controlled environment. rsc.orgrsc.org Future research should focus on integrating the synthesis of this compound into a continuous flow process. This approach would not only enhance safety but also allow for precise control over reaction parameters, potentially leading to higher yields and purities. rsc.org A make-and-use strategy in a flow system would be particularly advantageous, where the isocyanide is generated and immediately consumed in a subsequent reaction, avoiding its isolation and storage. rsc.org

Furthermore, the integration of flow chemistry with automated synthesis platforms presents an exciting paradigm for the rapid exploration of the chemical space around this compound. nih.govgithub.iofu-berlin.dechemspeed.com Automated systems can perform numerous reactions in parallel, varying reaction conditions and building blocks to quickly generate libraries of derivatives for screening in drug discovery or materials science. nih.govresearchgate.net This high-throughput approach, fueled by advancements in robotics and data-driven algorithms, can significantly accelerate the discovery of novel molecules with desired properties. github.io

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. Future research on this compound should prioritize the development of more sustainable and environmentally benign synthetic methods.

A key area for improvement is the dehydration of the corresponding formamide (B127407) precursor to the isocyanide. Traditional methods often employ toxic reagents like phosphorus oxychloride or phosgene. nih.gov Greener alternatives, such as the use of milder dehydrating agents or solvent-free reaction conditions, should be explored. nih.gov For instance, a highly efficient and green protocol for isocyanide synthesis using phosphorus oxychloride in the presence of triethylamine (B128534) as a solvent has been reported, offering advantages in terms of speed, purity, and reduced waste. nih.gov

Design and Synthesis of Chiral Derivatives and Their Applications

The introduction of chirality into the structure of this compound would significantly expand its potential applications, particularly in medicinal chemistry and materials science. Future research should focus on the design and enantioselective synthesis of chiral derivatives.

A straightforward approach to chiral derivatives would involve starting the synthesis from a chiral precursor. For example, using a chiral amine to form the ethylamino-benzene portion of the molecule would lead to a chiral formamide, which could then be dehydrated to the corresponding chiral isocyanide. wiley-vch.de The standard method for preparing chiral isocyanides involves the formylation of an enantiomerically pure amine followed by dehydration. wiley-vch.de Alternatively, chiral secondary alcohols can be converted to chiral isocyanides with inversion of configuration. wiley-vch.de

The development of asymmetric catalytic methods for reactions involving the isocyanide group or the ethyl linker would also be a valuable pursuit. Asymmetric hydrogenation or the use of chiral catalysts in multicomponent reactions could provide access to a diverse range of enantiomerically enriched compounds. nih.gov These chiral derivatives could find applications as ligands in asymmetric catalysis or as building blocks for the synthesis of complex, biologically active molecules. wiley-vch.deacs.org

Potential in DNA-Encoded Library (DEL) Synthesis and Chemical Biology

DNA-Encoded Library (DEL) technology has emerged as a powerful tool for the discovery of new drug candidates by enabling the screening of billions of compounds against a biological target. nih.govamgen.comdrugdiscoverychemistry.com The unique reactivity of the isocyanide group makes this compound an attractive building block for the construction of diverse DELs. frontiersin.org

Isocyanides are well-suited for multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. frontiersin.org The incorporation of this compound into DEL synthesis through MCRs would introduce significant structural diversity into the libraries. The chloro-substituent provides an additional point for diversification, allowing for subsequent functionalization through reactions like Suzuki or Buchwald-Hartwig couplings.

Beyond its role as a scaffold, the isocyanide functionality itself has interesting properties for chemical biology. Isocyanides can act as bioorthogonal handles for the labeling of biomolecules and have been shown to coordinate to metals, which could be exploited for the development of new probes or imaging agents. frontiersin.orgacs.org Future research could explore the use of this compound in the development of novel chemical biology tools to study biological processes.

Q & A

Q. Basic Research Focus

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate exposure to volatile isocyanides .

- PPE : Nitrile gloves (≥0.11 mm thickness), chemical-resistant aprons, and safety goggles with side shields .

- Spill Management : Neutralize spills with 10% NaOCl (bleach) to degrade isocyanides into less toxic urea derivatives .

Advanced Note : Isocyanides are lachrymators; install emergency eyewash stations within 10 seconds of the workspace .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Focus

Discrepancies between expected and observed NMR peaks may arise from:

- Tautomerism : Isocyanides can isomerize to cyanides under acidic conditions. Verify pH during sample preparation .

- Residual Catalysts : Trace metals (e.g., Pd from coupling reactions) may broaden signals. Pass solutions through a short silica gel column .

Validation Strategy : Cross-check with HRMS (e.g., m/z 151.0756 for [M+H-HCN]⁺) to confirm molecular fragmentation patterns .

What catalytic applications does this compound enable in organic synthesis?

Advanced Research Focus

The isocyanoethyl group serves as a versatile linchpin in:

- Multicomponent Reactions (MCRs) : Participate in Ugi-type reactions to generate peptidomimetics or heterocycles .

- Transition Metal Catalysis : Act as a ligand precursor in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) by coordinating via the isocyanide lone pair .

Case Study : In chromium-catalyzed hydrogenations, steric effects from the chloro substituent can influence alkene selectivity .

What advanced analytical methods beyond NMR are recommended for purity assessment?

Q. Advanced Research Focus

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 179.9953 for C₉H₇ClN⁻) with <3 ppm error .

- HPLC-UV/ELS : Use a C18 column (MeCN:H₂O gradient) to detect impurities; isocyanides exhibit strong UV absorption at 254 nm .

- Elemental Analysis : Target ≤0.3% deviation for C, H, N to confirm absence of solvent residues .

How does the electronic nature of the chloro substituent influence reactivity in electrophilic substitutions?

Advanced Research Focus

The para-chloro group exerts both inductive (-I) and resonance (-R) effects:

- Ring Deactivation : Reduces electron density, directing electrophiles (e.g., nitronium ions) to the meta position relative to the chloro group .

- Steric Effects : The 2-isocyanoethyl group hinders bulky electrophiles (e.g., tert-butylation), favoring smaller reagents like methyl iodide .

Experimental Design : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity .

What are the stability profiles of this compound under varying storage conditions?

Q. Advanced Research Focus

- Thermal Stability : Decomposes above 80°C, releasing HCN. Store at 2–8°C under argon .

- Light Sensitivity : UV exposure (λ < 300 nm) induces radical degradation. Use amber vials and minimize ambient light .

- Hydrolytic Stability : Stable in anhydrous DCM or THF; avoid protic solvents (e.g., MeOH) to prevent isocyanide hydrolysis to amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.